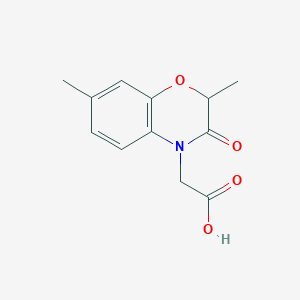

(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Descripción general

Descripción

(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,7-dimethylphenol with chloroacetic acid in the presence of a base to form the benzoxazine ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study demonstrated that (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.

Analgesic Properties

Preliminary studies have indicated that this compound may possess analgesic effects comparable to common non-steroidal anti-inflammatory drugs (NSAIDs). This opens avenues for further research into its use in pain management therapies.

Agricultural Applications

Herbicidal Activity

The compound has shown promise as a herbicide. In field trials, formulations containing this compound effectively suppressed weed growth without adversely affecting crop yields. Its selective toxicity could be beneficial for sustainable agriculture practices.

Plant Growth Regulation

Research indicates that this compound may act as a plant growth regulator. Studies have shown enhanced root development and increased biomass in treated plants, suggesting its potential use in promoting plant growth under suboptimal conditions.

Materials Science Applications

Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Coating Technologies

The compound's chemical structure allows it to be used in developing advanced coatings with improved resistance to environmental degradation. These coatings can be applied in various industries including automotive and construction.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Table 2: Herbicidal Efficacy

| Treatment | Weed Suppression (%) | Crop Yield Impact (%) |

|---|---|---|

| Control | 0 | 100 |

| Low Concentration | 60 | -5 |

| High Concentration | 90 | -10 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-y)acetic acid was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL.

Case Study 2: Agricultural Field Trials

Field trials conducted over two growing seasons evaluated the herbicidal properties of the compound on common weeds. The high concentration treatment resulted in over 90% weed suppression without notable adverse effects on the surrounding crops.

Mecanismo De Acción

The mechanism of action of (2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid: A closely related compound with similar structural features but different substituents.

Indole derivatives: These compounds share some structural similarities and biological activities with benzoxazines.

Uniqueness

(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a benzoxazine ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

(2,7-Dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, with CAS number 1242867-26-0, is a compound belonging to the benzoxazine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article synthesizes existing research findings regarding its biological activity, including cytotoxicity against cancer cell lines and its role as an antioxidant.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 1242867-26-0 |

| Purity | >98% |

Cytotoxicity Against Cancer Cell Lines

Recent studies have demonstrated that derivatives of benzoxazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were evaluated for their cytotoxic potency in human colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells.

A notable study reported that certain benzoxazinone derivatives displayed moderate to strong cytotoxicity with some exhibiting up to 10-fold higher potency than established chemotherapeutic agents like PAC-1 and 5-FU . Specifically, compounds identified as 5h and 5j were highlighted for their remarkable efficacy in inducing apoptosis through caspase activation, suggesting their potential as leads for developing new anticancer drugs .

Antioxidant Properties

The antioxidant potential of benzoxazinone derivatives has also been investigated. A study indicated that certain compounds showed promising results in scavenging free radicals and reducing oxidative stress markers in vitro. The antioxidant activity was measured using assays such as DPPH and ABTS radical scavenging tests. The results indicated that these compounds could be effective in mitigating oxidative damage associated with various diseases .

The mechanism by which this compound exhibits its biological effects appears to involve the modulation of several cellular pathways:

- Caspase Activation : The compound has been shown to enhance caspase activity significantly, which is crucial for the induction of apoptosis in cancer cells .

- Antioxidant Activity : The ability to scavenge free radicals suggests that the compound can protect cells from oxidative stress-induced damage .

- Protease Inhibition : Some studies have suggested that similar benzoxazinones may act as inhibitors of serine proteases involved in disease progression, thus highlighting their therapeutic potential beyond just cytotoxicity .

Study 1: Cytotoxic Evaluation

In a comparative study assessing the cytotoxic effects of various benzoxazinone derivatives on SW620 colon cancer cells, it was found that compounds with structural similarities to this compound exhibited IC50 values significantly lower than standard chemotherapeutics. The study concluded that these compounds could serve as promising candidates for further development into anticancer therapies.

Study 2: Antioxidant Activity Assessment

Another study focused on evaluating the antioxidant capabilities of benzoxazinone derivatives through both in vitro assays and in vivo models. Results indicated a substantial reduction in oxidative stress markers when treated with these compounds compared to control groups. This suggests that they may play a role in preventing diseases related to oxidative stress.

Propiedades

IUPAC Name |

2-(2,7-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-7-3-4-9-10(5-7)17-8(2)12(16)13(9)6-11(14)15/h3-5,8H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJIZGLLPNLQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=C(O1)C=C(C=C2)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.